molecular formula C9H10N2S B14239113 3-(Isopropylthio)picolinonitrile CAS No. 625826-72-4

3-(Isopropylthio)picolinonitrile

Cat. No.: B14239113
CAS No.: 625826-72-4
M. Wt: 178.26 g/mol
InChI Key: ZMCMMJSKPRBHBA-UHFFFAOYSA-N
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Description

3-(Isopropylthio)picolinonitrile is an organic compound characterized by the presence of a picolinonitrile core substituted with an isopropylthio group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isopropylthio)picolinonitrile typically involves the introduction of the isopropylthio group to the picolinonitrile core. One common method is the nucleophilic substitution reaction where a suitable picolinonitrile derivative reacts with an isopropylthiol reagent under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(Isopropylthio)picolinonitrile can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the isopropylthio group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted picolinonitriles.

Scientific Research Applications

3-(Isopropylthio)picolinonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Isopropylthio)picolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isopropylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    3-Hydroxy-4-substituted picolinonitriles: These compounds share the picolinonitrile core but differ in the substituent at the third position.

    3-Methylpicolinonitrile: Similar structure with a methyl group instead of an isopropylthio group.

Uniqueness: 3-(Isopropylthio)picolinonitrile is unique due to the presence of the isopropylthio group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.

Properties

CAS No.

625826-72-4

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

3-propan-2-ylsulfanylpyridine-2-carbonitrile

InChI

InChI=1S/C9H10N2S/c1-7(2)12-9-4-3-5-11-8(9)6-10/h3-5,7H,1-2H3

InChI Key

ZMCMMJSKPRBHBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(N=CC=C1)C#N

Origin of Product

United States

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